

The Cellular Target of Pik-75: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pik-75 is a potent small molecule inhibitor that has garnered significant interest within the research community for its marked effects on cellular signaling pathways implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the cellular targets of **Pik-75**, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Primary Cellular Targets

Pik-75 is a dual inhibitor, primarily targeting two key cellular kinases:

- Phosphoinositide 3-kinase (PI3K) p110α: Pik-75 exhibits high potency and selectivity for the p110α isoform of PI3K, a central node in the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[1][2][3]
- DNA-dependent protein kinase (DNA-PK): Pik-75 is also a potent inhibitor of DNA-PK, a
 crucial enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand
 break repair.[1][4][5]

Off-Target Profile



While highly potent against p110 α and DNA-PK, **Pik-75** has been shown to inhibit other kinases, particularly at higher concentrations. A summary of its inhibitory activity against a panel of kinases is presented below.

Quantitative Data: Inhibitory Activity of Pik-75

The following table summarizes the in vitro inhibitory activity of **Pik-75** against its primary targets and a selection of off-targets, as measured by the half-maximal inhibitory concentration (IC50).

Target Kinase	IC50 (nM)	Reference(s)
Primary Targets		
DNA-PK	2	[1][4][5]
ΡΙ3Κ p110α	5.8	[1][3][4]
PI3K Isoforms		
PI3K p110y	76	[1][4]
ΡΙ3Κ p110δ	510	[4]
ΡΙ3Κ p110β	1300	[1][4]
Other Kinases		
РІЗКС2β	~1000	[4]
mTORC1	~1000	[4]
ATM	2300	[4]
hsVPS34	2600	[4]
ΡΙ3ΚC2α	~10000	[4]
mTORC2	~10000	[4]
ATR	21000	[4]
РΙ4ΚΙΙΙβ	~50000	[4]



Signaling Pathway Inhibition

Pik-75's inhibition of p110 α leads to the downstream suppression of the PI3K/Akt signaling cascade. This is typically observed by a decrease in the phosphorylation of key signaling molecules such as Akt.



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Figure 1: PI3K/Akt Signaling Pathway Inhibition by Pik-75.

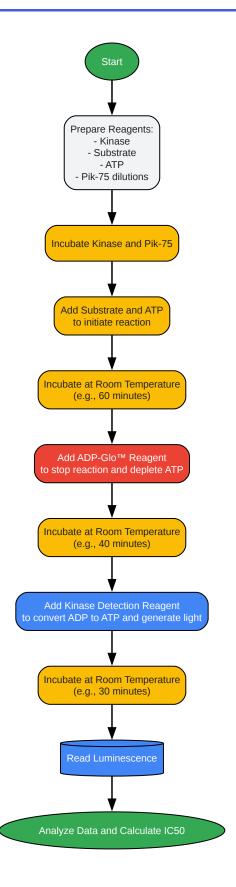
Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets and effects of **Pik-75**.

In Vitro Kinase Inhibition Assay (Generic Luminescent)

This protocol is a generalized procedure for determining the IC50 of **Pik-75** against a target kinase using a luminescent readout that measures ADP production.





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Figure 2: General Workflow for a Luminescent Kinase Inhibition Assay.



Materials:

- Purified recombinant kinase (e.g., p110α/p85α or DNA-PK)
- Kinase-specific substrate (e.g., PIP2 for PI3K, synthetic peptide for DNA-PK)
- ATP
- Pik-75
- Kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA for PI3K; 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT for DNA-PK)[6][7]
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 384-well plates

Procedure:

- Compound Preparation: Prepare a serial dilution of Pik-75 in DMSO. Further dilute in the appropriate kinase reaction buffer.
- · Reaction Setup:
 - Add 2.5 μL of the diluted **Pik-75** or vehicle (DMSO) to the wells of a 384-well plate.
 - Add 2.5 μL of the kinase solution (at 2x the final concentration) to each well.
 - Incubate for 10-15 minutes at room temperature.
- Initiate Kinase Reaction:
 - \circ Add 5 μ L of a mixture containing the substrate and ATP (at 2x the final concentration) to each well.
 - Incubate the plate for 60 minutes at room temperature.[6][7]
- ADP Detection:



- Add 5 μL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.[6][7]
- Add 10 μL of Kinase Detection Reagent to each well.
- Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[6][7]
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate reader.
 - Plot the luminescence signal against the logarithm of the Pik-75 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blotting for Phospho-Akt (Ser473)

This protocol describes the detection of phosphorylated Akt at serine 473, a downstream marker of PI3K activity, in cell lysates following treatment with **Pik-75**.

Materials:

- Cell culture medium
- Pik-75
- Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
- Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit or Mouse anti-total Akt.



- HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of Pik-75 or vehicle for the desired time.
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Add ice-cold lysis buffer and incubate on ice for 15-30 minutes.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant (cell lysate).
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (e.g., at a 1:1000 dilution in 5% BSA in TBST) overnight at 4°C.[5]

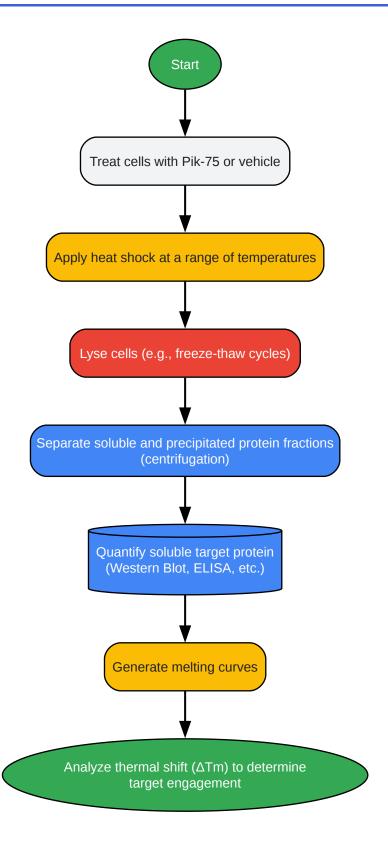


- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection:
 - Incubate the membrane with ECL substrate.
 - Detect the chemiluminescent signal using an imaging system.
- Stripping and Re-probing:
 - To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. The principle is that ligand binding can stabilize a target protein against thermal denaturation.





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Figure 3: Workflow of a Cellular Thermal Shift Assay (CETSA).



Materials:

- · Cultured cells
- Pik-75
- PBS supplemented with protease inhibitors
- PCR tubes or 96-well PCR plates
- Thermocycler
- Ultracentrifuge or high-speed microcentrifuge
- Reagents for protein quantification and detection (e.g., Western blotting materials)

Procedure:

- Cell Treatment: Treat cultured cells with Pik-75 or vehicle (DMSO) for a specified time (e.g., 1 hour) under normal culture conditions.
- Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
- Heat Treatment:
 - Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
 - Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C.
- Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
- Separation of Soluble Fraction:
 - Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.



- Carefully collect the supernatant containing the soluble protein fraction.
- · Protein Analysis:
 - Quantify the amount of the target protein (e.g., p110α or DNA-PK) remaining in the soluble fraction at each temperature using Western blotting or another sensitive protein detection method.
- Data Analysis:
 - Plot the percentage of soluble protein as a function of temperature for both vehicle- and Pik-75-treated samples.
 - A shift in the melting curve to a higher temperature in the presence of Pik-75 indicates target engagement and stabilization.

Conclusion

Pik-75 is a potent dual inhibitor of PI3K p110 α and DNA-PK. Its high affinity for these targets leads to significant downstream effects on cell signaling and DNA repair pathways. The experimental protocols provided in this guide offer a framework for researchers to investigate the cellular mechanisms of **Pik-75** and similar kinase inhibitors. A thorough understanding of its target profile is essential for the rational design of future studies and the potential therapeutic application of this compound.

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